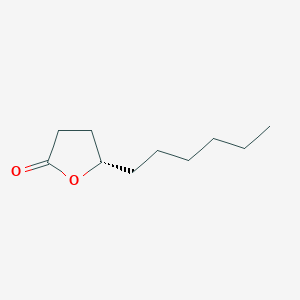

(5S)-5-hexyloxolan-2-one

Descripción

(5S)-5-Hexyloxolan-2-one (CAS: 706-14-9; EINECS: 211-892-8), also known as γ-decalactone, is a cyclic ester (lactone) derived from γ-hydroxydecanoic acid. It belongs to the class of aliphatic lactones and is characterized by a hexyl substituent on the oxolane (tetrahydrofuran) ring. The compound has a molecular formula of C₁₀H₁₈O₂, a molecular weight of 170.25 g/mol, and a stereospecific (5S) configuration .

Propiedades

Número CAS |

107797-27-3 |

|---|---|

Fórmula molecular |

C10H18O2 |

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

(5S)-5-hexyloxolan-2-one |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |

Clave InChI |

IFYYFLINQYPWGJ-VIFPVBQESA-N |

SMILES |

CCCCCCC1CCC(=O)O1 |

SMILES isomérico |

CCCCCC[C@H]1CCC(=O)O1 |

SMILES canónico |

CCCCCCC1CCC(=O)O1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

This section compares γ-decalactone with analogous lactones, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Structural Feature |

|---|---|---|---|---|

| (5S)-5-Hexyloxolan-2-one | C₁₀H₁₈O₂ | 170.25 | Hexyl | Aliphatic chain on oxolane ring |

| 5-Methyloxolan-2-one | C₅H₈O₂ | 99.04 | Methyl | Short-chain substituent |

| 5-Naphthalen-2-yloxolan-2-one | C₁₄H₁₂O₂ | 212.24 | Naphthalen-2-yl | Aromatic bulk substituent |

Key Observations :

- Chain Length : The hexyl group in γ-decalactone enhances hydrophobicity compared to the methyl group in 5-methyloxolan-2-one, affecting volatility and solubility .

- Aromatic vs.

Physicochemical Properties

| Compound Name | Retention Index | Boiling Point (°C) | Water Solubility (g/L) |

|---|---|---|---|

| This compound | 0.85 | ~250 | <1.0 |

| 5-Methyloxolan-2-one | 0.96 | ~150 | 12.3 |

| 5-Naphthalen-2-yloxolan-2-one | N/A | >300 | <0.1 |

Retention Index : Higher values (e.g., 0.96 for 5-methyloxolan-2-one) indicate greater volatility, correlating with smaller molecular size .

Solubility : γ-decalactone’s low solubility limits its use in aqueous systems, whereas 5-methyloxolan-2-one is more versatile in hydrophilic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.